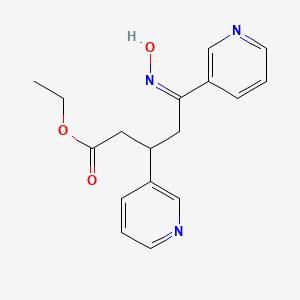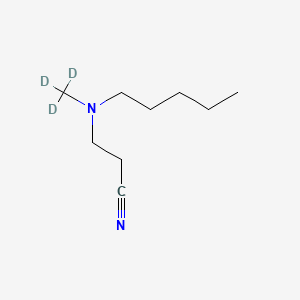
rac threo-Dihydro Bupropion-d9
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rac threo-Dihydro Bupropion-d9: is a deuterated analogue of threo-Dihydro Bupropion, which is a major active metabolite of the antidepressant drug bupropion. This compound is often used in scientific research due to its stable isotope labeling, which allows for detailed pharmacokinetic and metabolic studies. It is particularly relevant in the study of neurotransmission and addiction.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of rac threo-Dihydro Bupropion-d9 involves the reduction of bupropion. This reduction is typically carried out using 11β-hydroxysteroid dehydrogenase-1 and aldo-keto reductases . The reaction conditions often include the use of deuterated reagents to ensure the incorporation of deuterium atoms into the final product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the product. The use of deuterated reagents is crucial in maintaining the isotopic labeling of the compound.
Analyse Des Réactions Chimiques
Types of Reactions: rac threo-Dihydro Bupropion-d9 undergoes several types of chemical reactions, including:
Reduction: The initial synthesis involves the reduction of bupropion.
Oxidation: It can be oxidized to form various metabolites.
Substitution: The compound can undergo substitution reactions, particularly involving the chlorine atom.
Common Reagents and Conditions:
Reduction: 11β-hydroxysteroid dehydrogenase-1, aldo-keto reductases.
Oxidation: Various oxidizing agents such as hydrogen peroxide.
Substitution: Halogenating agents for substitution reactions.
Major Products Formed:
Hydroxybupropion: Formed through oxidation.
Substituted derivatives: Formed through substitution reactions.
Applications De Recherche Scientifique
rac threo-Dihydro Bupropion-d9 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used in the study of reaction mechanisms and metabolic pathways.
Biology: Helps in understanding the metabolic fate of bupropion and its metabolites.
Medicine: Used in pharmacokinetic studies to understand the distribution and elimination of bupropion.
Industry: Employed in the development of new antidepressant drugs and in the study of addiction mechanisms.
Mécanisme D'action
The mechanism of action of rac threo-Dihydro Bupropion-d9 involves the inhibition of the reuptake of neurotransmitters such as norepinephrine and dopamine. This inhibition prolongs the action of these neurotransmitters in the synaptic cleft, enhancing their effects. The compound also inhibits nicotinic acetylcholine receptors, contributing to its effects on addiction and depression .
Comparaison Avec Des Composés Similaires
Hydroxybupropion: Another major metabolite of bupropion.
Erythrohydrobupropion: A stereoisomer of threo-Dihydro Bupropion.
Bupropion: The parent compound from which rac threo-Dihydro Bupropion-d9 is derived.
Uniqueness: this compound is unique due to its stable isotope labeling, which allows for detailed pharmacokinetic and metabolic studies. This labeling provides a significant advantage in research applications, making it a valuable tool in the study of neurotransmission and addiction .
Propriétés
IUPAC Name |
(1S,2S)-1-(3-chlorophenyl)-2-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]propan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20ClNO/c1-9(15-13(2,3)4)12(16)10-6-5-7-11(14)8-10/h5-9,12,15-16H,1-4H3/t9-,12+/m0/s1/i2D3,3D3,4D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDPTTXIBLSWNSF-OFXFPARESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC(=CC=C1)Cl)O)NC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])N[C@@H](C)[C@H](C1=CC(=CC=C1)Cl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.81 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(2S)-3-[(1E,5E)-18-hydroxyoctadeca-1,5-dien-3-ynoxy]propane-1,2-diol](/img/structure/B562610.png)








